molecular formula C11H8N4O2S B12903416 3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole CAS No. 63682-73-5

3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole

Cat. No.: B12903416
CAS No.: 63682-73-5
M. Wt: 260.27 g/mol
InChI Key: OSJXKBSTJVUQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole is a heterocyclic compound that contains both imidazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 2-bromoacetophenone under basic conditions to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Substitution: Reagents such as halogens or alkylating agents can be used under acidic or basic conditions.

Major Products Formed

    Reduction of Nitro Group: 3-Methyl-6-(4-aminophenyl)imidazo[1,2-d][1,2,4]thiadiazole.

    Substitution of Methyl Group: Various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole is unique due to the combination of both imidazole and thiadiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

3-Methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole is a compound belonging to the imidazo[1,2-d][1,2,4]thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial efficacy, and potential as a therapeutic agent.

Chemical Structure and Properties

The chemical formula of this compound is C11H8N4O2SC_{11}H_{8}N_{4}O_{2}S with a molecular weight of 260.27 g/mol. The structure includes a thiadiazole ring that is known for its pharmacological significance.

PropertyValue
Molecular FormulaC11H8N4O2S
Molecular Weight260.27 g/mol
CAS Number63682-73-5

Biological Activity Overview

The biological activities of this compound are primarily attributed to its structural features that allow interaction with various biological targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of imidazo[1,2-d][1,2,4]thiadiazole derivatives:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown IC50 values in the submicromolar range against human cervix carcinoma (HeLa) and murine mammary carcinoma (FM3A) cells .
  • Mechanism of Action : The anticancer activity is often linked to the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, derivatives of this class have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • Bacterial Inhibition : Studies indicate that the compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Fungal Activity : The compound has shown antifungal properties as well, particularly against strains like Candida albicans, indicating its potential use in treating fungal infections .

Case Studies

Recent research has provided insights into the practical applications and effectiveness of this compound:

  • Anticancer Study : A study evaluated the compound's effects on pancreatic ductal adenocarcinoma cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 0.86 µM .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against biofilm-forming strains of bacteria. The compound showed significant biofilm inhibition activity against Klebsiella pneumoniae, highlighting its potential in combating antibiotic-resistant infections .

Properties

CAS No.

63682-73-5

Molecular Formula

C11H8N4O2S

Molecular Weight

260.27 g/mol

IUPAC Name

3-methyl-6-(4-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole

InChI

InChI=1S/C11H8N4O2S/c1-7-13-18-11-12-10(6-14(7)11)8-2-4-9(5-3-8)15(16)17/h2-6H,1H3

InChI Key

OSJXKBSTJVUQJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC2=NC(=CN12)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.